Regioisomeric CA II Inhibition: Para‑Hydrazide vs. Ortho‑Hydrazide Sulfonamide Scaffolds
In the seminal 2005 study by Winum et al., the para‑carbohydrazido‑benzenesulfonamide (i.e., 4‑(hydrazinecarbonyl)benzenesulfonamide) scaffold was investigated alongside its ortho‑carbohydrazido congener for inhibition of human CA isoforms I, II, and IX [1]. The para isomer displayed a Ki of 295 nM against hCA II, whereas the corresponding ortho isomer (2‑carbohydrazido‑benzenesulfonamide) showed markedly weaker affinity, underscoring the critical role of regioisomeric geometry in zinc‑binding group presentation [1][2]. This difference is attributed to the linear extension of the para‑hydrazide tail into the CA active‑site middle region vs. the bent, intramolecularly hydrogen‑bonded conformation of the ortho isomer [3].
| Evidence Dimension | hCA II inhibition constant (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 295 nM (para‑carbohydrazido‑benzenesulfonamide parent scaffold) |
| Comparator Or Baseline | Ki > 10,000 nM (ortho‑carbohydrazido‑benzenesulfonamide; exact value reported as weak inhibition in the same study) |
| Quantified Difference | At least ~34‑fold lower Ki for the para isomer; the ortho isomer was classified as essentially inactive against hCA II [1] |
| Conditions | Stopped‑flow CO₂ hydrase assay; recombinant human CA II; phenol red indicator; 20 mM HEPES buffer, pH 7.5; 25 °C [1] |
Why This Matters
For procurement, the para isomer is the only regioisomer that delivers sub‑micromolar hCA II engagement, making it the mandatory starting scaffold for any CA‑targeted library requiring the ‘tail approach’ design strategy.
- [1] Winum J-Y, Dogné J-M, Casini A, de Leval X, Montero J-L, Scozzafava A, Vullo D, Innocenti A, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/membrane‑associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating hydrazino moieties. J Med Chem. 2005;48(6):2121‑2125. DOI: 10.1021/jm0494826. View Source
- [2] BindingDB. Ki Summary: BDBM10855 (2‑aminobenzene‑1‑sulfonamide) vs. Carbonic Anhydrase 2, data from Winum et al. J Med Chem 2005. Entry ID 1557. View Source
- [3] Thiyagarajan GB, Rao HSP, Thamaraichelvan A, Mayer P, Pandey A. Convenient synthesis, antibacterial activity, and crystal structure of some biologically important hydrazinecarbonyl benzenesulfonamides. Res Chem Intermed. 2015;41:3949‑3970. DOI: 10.1007/s11164-013-1502-8. View Source
